Erbium(3+) perchlorate

描述

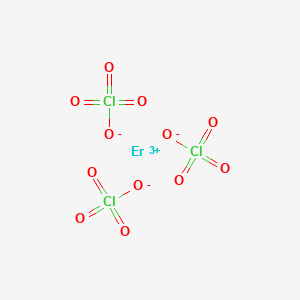

Structure

2D Structure

属性

CAS 编号 |

14017-55-1 |

|---|---|

分子式 |

ClErHO4 |

分子量 |

267.72 g/mol |

IUPAC 名称 |

erbium;perchloric acid |

InChI |

InChI=1S/ClHO4.Er/c2-1(3,4)5;/h(H,2,3,4,5); |

InChI 键 |

LXNHGJDSXNIRPZ-UHFFFAOYSA-N |

SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Er+3] |

规范 SMILES |

OCl(=O)(=O)=O.[Er] |

其他CAS编号 |

14017-55-1 |

Pictograms |

Oxidizer; Irritant |

产品来源 |

United States |

Significance of Lanthanide Perchlorates in Coordination and Material Science

Lanthanide perchlorates, as a class of compounds, are pivotal in the fields of coordination chemistry and materials science. The perchlorate (B79767) anion (ClO4-) is considered a weakly coordinating anion, meaning it does not readily bind to the metal ion. acs.orgcdnsciencepub.com This characteristic is highly advantageous as it allows for the study of the coordination chemistry of the lanthanide ion with other ligands without significant interference from the counter-ion. cdnsciencepub.com The large ionic radii and high positive charge of lanthanide ions lead to high coordination numbers, typically ranging from six to twelve. The use of perchlorate salts facilitates the formation of complexes where the maximum number of desired ligands can bind to the metal center. cdnsciencepub.com

In materials science, lanthanide perchlorates serve as valuable precursors for the synthesis of advanced materials. ontosight.aiontosight.ai Their solubility in various solvents makes them ideal starting materials for creating doped materials, such as luminescent glasses and nanoparticles. ontosight.aisigmaaldrich.com The unique electronic configurations of lanthanide ions, including erbium, give rise to characteristic luminescence properties, which are exploited in the development of optical materials, sensors, and biomedical imaging agents. ontosight.airsc.org The study of lanthanide perchlorate complexes with various organic ligands has led to the development of novel metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. sigmaaldrich.com

Overview of Erbium Iii Chemistry Relevant to Perchlorate Systems

The chemistry of erbium(III) is largely dictated by its position in the lanthanide series. As a hard Lewis acid, the Er(III) ion readily coordinates with hard donor atoms like oxygen and nitrogen. In aqueous solutions and in the presence of perchlorate (B79767) ions, erbium(III) typically exists as a hydrated ion, [Er(H2O)n]3+, where 'n' can vary. X-ray diffraction studies have been employed to understand the coordination environment of erbium in perchlorate solutions. acs.org

The synthesis of erbium(3+) perchlorate complexes often involves the reaction of erbium oxide or other erbium salts with perchloric acid or by ligand exchange reactions. ontosight.ai The resulting this compound can then be reacted with a wide array of organic ligands to form coordination compounds with diverse structures and properties. For instance, it has been used to synthesize complexes with Schiff bases, amides, and sulfoxides, leading to compounds with varying coordination numbers and geometries. cdnsciencepub.comrsc.orgasianpubs.org The non-coordinating nature of the perchlorate ion is often confirmed by infrared spectroscopy, which shows characteristic bands for the tetrahedral perchlorate ion, indicating it is not directly bonded to the erbium center. cdnsciencepub.comasianpubs.org

Scope and Objectives of Scholarly Inquiry into Erbium 3+ Perchlorate

Preparative Routes for this compound Solutions and Solid Forms

This compound is commercially available, most commonly as an aqueous solution, with concentrations typically around 40-50% by weight. sigmaaldrich.comstrem.com These solutions are generally clear and range in color from pink to purple. thermofisher.com The synthesis of this compound solutions for laboratory use can be achieved by reacting erbium oxide (Er₂O₃) with perchloric acid (HClO₄). The resulting solution is then typically purified and its concentration determined through methods like complexometric titration. thermofisher.com

Solid forms of this compound can be obtained from these aqueous solutions, although the hydrated salt is common. For instance, a coordination compound of erbium perchlorate with L-α-glycine was synthesized from an aqueous solution of Er(ClO₄)₃. chem-soc.si The preparation involved dissolving L-glycine in the erbium perchlorate solution and adjusting the pH, followed by crystallization. chem-soc.si Another method to obtain a solid complex involves the reaction of solid Erbium(III) chloride hexahydrate (ErCl₃·6H₂O) with sodium perchlorate (NaClO₄) in the presence of the desired ligand. chem-soc.si

Utilization as a Precursor in Advanced Material Synthesis

This compound is a valuable starting material in the creation of various advanced materials, largely due to the unique luminescent properties of the erbium ion (Er³⁺).

Fabrication of Luminescent Metal-Organic Frameworks (MOFs)

This compound is utilized as a precursor in the synthesis of luminescent metal-organic frameworks (MOFs). sigmaaldrich.com MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. By incorporating erbium(III) ions into the MOF structure, materials with characteristic upconversion luminescence can be produced. rsc.orgresearchgate.net These erbium-based MOFs can exhibit emissions at specific wavelengths when excited by a laser, with the intensity of the emission being tunable by adjusting the concentration of the erbium and any co-dopants. rsc.orgresearchgate.net The synthesis of these MOFs can be achieved through various methods, including hydrothermal synthesis where erbium salts are reacted with organic linkers. researchgate.net

Synthesis of Rare-Earth Doped Fluorophosphate (B79755) Glasses

As a rare-earth dopant, this compound plays a role in the preparation of fluorophosphate glasses. sigmaaldrich.com These glasses are of interest for applications in fiber optics and lasers due to the luminescent properties of the erbium ion, particularly its emission in the telecommunications window. researchgate.net The erbium ions are incorporated into the glass matrix, and their coordination environment within the glass influences the material's optical properties. researchgate.net

Preparation of Erbium-Doped Silica (B1680970) Films and Other Optical Media

Erbium-doped silica films, which have potential applications in optical devices and waveguides, can be synthesized using this compound as a precursor. nih.govresearchgate.net A common method for creating these films is the sol-gel process. nih.govresearchgate.net In this technique, a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is hydrolyzed and condensed in the presence of an erbium salt, like erbium(III) nitrate (B79036) pentahydrate which can be derived from the perchlorate. researchgate.net The resulting gel is then deposited as a thin film and annealed at high temperatures to activate the erbium ions and enhance their photoluminescence. nih.govresearchgate.net The concentration of erbium and the annealing temperature are critical parameters that affect the film's internal structure and luminescent efficiency. nih.gov

Role in the Synthesis of Erbium(III) Coordination Complexes

This compound is also a key reagent in the synthesis of erbium(III) coordination complexes with various organic ligands.

Formation of Erbium(III) Complexes with Schiff Base Ligands

The template effect of lanthanide ions, including erbium(III), is a powerful tool in the synthesis of macrocyclic Schiff base ligands. This compound has been effectively employed as a template agent in the [1+1] Schiff base cyclocondensation reaction between 2,6-diacetylpyridine (B75352) and 3,6-dioxaoctane-1,8-diamine. This reaction yields a 15-membered macrocyclic ligand with an N₃O₂ set of donor atoms coordinated to the erbium(III) ion.

In this template synthesis, the erbium(III) ion organizes the reacting organic precursors in a specific orientation that favors the formation of the macrocyclic product over other potential acyclic or polymeric products. The use of erbium(III) perchlorate is significant because the perchlorate anion does not interfere with the coordination of the Schiff base ligand to the metal center. This allows for the isolation of the desired macrocyclic complex. The resulting erbium(III) complex can be characterized by various spectroscopic methods, including IR, UV-VIS, and ¹H NMR, as well as mass spectrometry and elemental analysis to confirm its structure.

Table 1: Example of Erbium(III) Schiff Base Complex Synthesis

| Precursor | Reactants | Product |

| Erbium(III) perchlorate | 2,6-diacetylpyridine, 3,6-dioxaoctane-1,8-diamine | [Er(L1)(ClO₄)₃] (where L1 is the 15-membered N₃O₂ macrocyclic ligand) |

| Data sourced from Collection of Czechoslovak Chemical Communications, 1998, 63, 363-370. acs.org |

Synthesis of Erbium(III) Cryptates and Macrocyclic Compounds

Erbium(III) ions can be encapsulated within the three-dimensional cavities of cryptand ligands to form stable complexes known as cryptates. The synthesis of these compounds often involves the reaction of an erbium(III) salt with a suitable cryptand in an appropriate solvent. While specific examples detailing the use of this compound in the synthesis of erbium cryptates are not extensively documented in the reviewed literature, its properties make it a highly suitable precursor for such reactions.

The synthesis of lanthanide cryptates typically requires a metal salt that is soluble in the reaction medium and has a non-coordinating or weakly coordinating anion. This compound fulfills these criteria. Its high solubility ensures the availability of Er³⁺ ions in solution to be encapsulated by the cryptand. The non-coordinating nature of the perchlorate anion is crucial as it prevents competition with the cryptand for the metal ion's coordination sphere, thus favoring the formation of the inclusive cryptate complex. For instance, the synthesis of other lanthanide cryptates has been successfully achieved using perchlorate salts of those lanthanides.

Similarly, this compound is a precursor for other macrocyclic compounds. As mentioned in the previous section, it has been used in the template synthesis of a 15-membered azaoxa macrocyclic complex. acs.org The principles that make it suitable for cryptate synthesis also apply to the formation of other macrocyclic erbium compounds.

Table 2: General Properties of this compound Relevant to Cryptate and Macrocycle Synthesis

| Property | Significance in Synthesis |

| High Solubility | Ensures availability of Er³⁺ ions in solution. |

| Weakly Coordinating Anion (ClO₄⁻) | Minimizes interference with the coordination of the macrocyclic ligand. |

| Lewis Acidity of Er³⁺ | Drives the coordination with the donor atoms of the ligand. |

| Information compiled based on general chemical principles and data from various sources. sigmaaldrich.comacs.org |

Development of Polynucleating Erbium Clusters

The formation of polynucleating or multinuclear lanthanide clusters is an area of significant research interest due to their potential applications in areas such as magnetism and luminescence. This compound is a valuable starting material for the synthesis of such clusters. The hydrolytic conditions of lanthanide perchlorate solutions can be controlled to induce the formation of oxo-hydroxo bridges, leading to the assembly of polynuclear lanthanide clusters.

The weakly coordinating nature of the perchlorate anion is again a key factor in the successful synthesis of these clusters. It allows the lanthanide ions to be bridged by other ligands, such as hydroxide (B78521) or oxide ions, without interference from the counter-ion. Research has shown that the direct hydrolysis of lanthanide perchlorates can lead to the formation of hexanuclear oxo-hydroxo clusters. acs.org By carefully controlling reaction conditions such as pH and temperature, it is possible to direct the self-assembly process towards specific cluster architectures.

Furthermore, lanthanide perchlorates have been used in the synthesis of tetrametallic tetrahedral lanthanide complexes with tritopic ligands. In these syntheses, the perchlorate salt of the lanthanide is reacted with the ligand in an appropriate solvent to yield the desired polynuclear assembly. filinchuk.com The use of this compound in similar synthetic strategies would be expected to yield polynucleating erbium clusters with interesting structural and physical properties.

Single Crystal X-ray Diffraction Analysis of Erbium(III) Perchlorate Adducts and Complexes

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic structures of crystalline materials. rigaku.com This method has been instrumental in elucidating the intricate coordination environments of erbium(III) in various perchlorate-containing adducts and complexes.

Determination of Erbium(III) Coordination Polyhedra and Geometry (e.g., Distorted Tricapped Trigonal Prism)

The coordination number and geometry around the erbium(III) ion in its perchlorate compounds are highly dependent on the nature of the co-ligands present in the crystal structure. The Er³⁺ ion exhibits flexibility in its coordination sphere, commonly adopting high coordination numbers.

A prevalent coordination geometry for erbium(III) is the distorted tricapped trigonal prism . For instance, in the complex {[Er(bidc)(ClO₄)((H₂O)₃]·3H₂O}n, the erbium(III) ion is nine-coordinate, and its geometry is described as a slightly distorted tricapped trigonal prism. researchgate.net In another example, a three-dimensional heterometallic complex, {[AgEr(C₆H₄NO₂)₂(C₂H₃O₂)(H₂O)]ClO₄}n, the eight-coordinate Er³⁺ ion adopts a distorted bicapped trigonal-prismatic geometry. nih.gov Similarly, in complexes with the ligand benzimidazole-5,6-dicarboxylic acid, the Er(III) ion can be eight-coordinate with a distorted bicapped trigonal prism geometry when coordinated to three perchlorate anions and carboxylate oxygen atoms. researchgate.net

In other systems, such as in certain erbium complexes with tridentate receptors, the nine-coordinate Er(III) sites systematically adopt pseudo-tricapped trigonal prismatic geometries. unige.ch The coordination environment can also be a distorted square antiprism, as seen in some eight-coordinate Er(III) centers. unige.ch

Characterization of Er-Ligand Bond Lengths and Angles in Crystalline Systems

The precise measurement of bond lengths and angles involving the erbium(III) center is crucial for understanding the nature of the coordination interactions. These parameters are influenced by the coordination number, the type of ligand, and steric effects.

In a heterometallic complex containing erbium, silver, isonicotinate (B8489971), and acetate (B1210297) ligands, the Er—O bond distances to the isonicotinate ligands range from 2.266 (3) to 2.308 (3) Å, while the Er—O distances to the acetate ligands range from 2.341 (3) to 2.454 (3) Å. The Er—O bond to a coordinated water molecule is 2.369 (3) Å. nih.gov In a different dinuclear erbium(III) complex with 4-aminobenzoic acid, the Er—O bond lengths span a range of 2.232 (3) to 2.478 (3) Å. nih.gov

The analysis of Er-N bond distances has also been used to compare the strength of interactions in different coordination environments. For example, Er-N interactions in eight-coordinate complexes have been found to be slightly stronger than those in corresponding nine-coordinate analogues. unige.ch

| Compound | Ligand Type | Er-O Bond Lengths (Å) | Er-N Bond Lengths (Å) | Reference |

| {[AgEr(C₆H₄NO₂)₂(C₂H₃O₂)(H₂O)]ClO₄}n | Isonicotinate, Acetate, Water | 2.266(3) - 2.454(3) | - | nih.gov |

| Dinuclear Er(III) complex with 4-aminobenzoic acid | 4-aminobenzoic acid, Water | 2.232(3) - 2.478(3) | - | nih.gov |

| Er(L)₃₃ (L = tridentate receptor) | Tridentate N-donor | - | Varies | unige.ch |

| Er₂(Acc)₄(H₂O)₆₆·H₂O (Acc = 1-aminocyclohexanecarboxylic acid) | Carboxylate, Water | 2.321(7) - 2.480(6) | - | core.ac.uk |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

In the structure of {[AgEr(C₆H₄NO₂)₂(C₂H₃O₂)(H₂O)]ClO₄}n, coordinated water molecules participate in O—H···O hydrogen bonding with uncoordinated carboxylate oxygen atoms and acetate ligands, contributing to the formation of a three-dimensional network. nih.gov Similarly, in a dinuclear erbium(III) complex, extensive inter-dimer O—H⋯O and N—H⋯O hydrogen-bonding interactions, involving both coordinated and solvent water molecules as well as amine groups, result in a three-dimensional network structure. Weak π–π ring interactions are also observed in this compound. nih.gov

The influence of substituents on ligand frameworks can significantly alter intermolecular packing. For instance, modifying alkyl groups on organic ligands can lead to changes in intermolecular cohesion in the solid state, affecting the crystal packing. unige.ch Hirshfeld surface analysis is a useful tool for visualizing and quantifying these intermolecular interactions, revealing the relative importance of different types of contacts in the crystal packing. researchgate.net

Structural Characterization of Erbium-Doped Materials Derived from Perchlorate Precursors

While direct structural data on erbium-doped materials specifically using perchlorate precursors is not extensively detailed in the provided search results, the general principles of characterizing such materials can be inferred. Erbium(III) perchlorate can serve as a precursor for introducing Er³⁺ ions into various host matrices to create luminescent or functional materials. The structural characterization of these erbium-doped materials is crucial for understanding their properties.

Techniques such as X-ray diffraction (XRD) are used to determine the crystal structure of the host material and to ascertain whether the doping process has introduced any phase changes or significant lattice distortions. ustb.edu.cnmdpi.com For example, in erbium-doped yttria nanoparticles, XRD patterns can confirm the successful incorporation of Er³⁺ ions into the host lattice by observing shifts in the diffraction peaks due to the size difference between Er³⁺ and the ion it replaces. ustb.edu.cn

Spectroscopic methods like infrared (IR) and Raman spectroscopy provide information about the local environment of the dopant ions and the vibrational modes of the host matrix. researchgate.net These techniques can help to understand how the erbium ions are integrated into the material's structure and can identify the presence of any residual precursor species or byproducts.

Solution Chemistry and Hydration Dynamics of Erbium 3+ Ions in Perchlorate Media

Hydration Structure of Erbium(III) Aqua Ions in Aqueous Perchlorate (B79767) Solutions

In aqueous solutions, the Er³⁺ ion, like other heavy rare earth ions, is strongly hydrated due to its high charge-to-radius ratio. mdpi.comsemanticscholar.org The primary hydration sphere consists of water molecules directly coordinated to the metal center, forming a stable aqua ion complex.

Spectroscopic Probes of Ln-O Breathing Modes and Stretching Vibrations

Raman spectroscopy is a powerful tool for probing the structure of hydrated metal ions. In aqueous erbium(III) perchlorate solutions, a strongly polarized Raman band is observed at approximately 389 cm⁻¹. mdpi.comresearchgate.netresearchgate.net This band is assigned to the totally symmetric stretching mode, often referred to as the "breathing mode" (ν₁), of the Er-O bonds within the hydrated erbium complex, specifically the [Er(H₂O)₈]³⁺ octaaqua ion. mdpi.comresearchgate.netresearchgate.net The strong polarization of this band confirms its totally symmetric character. mdpi.comresearchgate.netresearchgate.net

The position of this breathing mode is sensitive to the coordination environment of the Er³⁺ ion. The frequency of the ν₁ Er-O mode correlates inversely with the Er-O bond distance; as the bond distance decreases, the vibrational frequency increases. mdpi.comsemanticscholar.org This relationship allows for the calculation of the force constant for the Er-O bond, providing a measure of its strength. mdpi.com

Interactive Data Table: Vibrational Frequencies of Heavy Rare Earth Aqua Ions

| Ion | ν₁ (cm⁻¹) |

| Ho³⁺ | 387 |

| Er³⁺ | 389 |

| Tm³⁺ | 391 |

| Yb³⁺ | 394 |

| Lu³⁺ | 396 |

Data sourced from Raman spectroscopic studies of aqueous perchlorate solutions. mdpi.comresearchgate.net

X-ray Diffraction Studies of Aqueous Erbium Solutions for Coordination Sphere Analysis

X-ray diffraction (XRD) and high-energy X-ray scattering (HEXS) are crucial techniques for determining the structure of species in solution. acs.orgnih.govu-tokyo.ac.jp Studies on aqueous erbium perchlorate solutions have provided detailed information about the coordination sphere of the Er³⁺ ion. acs.orgnih.gov These investigations have determined the average Er-O bond distance in the first hydration shell to be approximately 2.33 Å. researchgate.netnih.gov This distance is consistent with the existence of the [Er(OH₂)₈]³⁺ aqua ion. researchgate.netnih.gov

XRD studies can also reveal the presence of both inner- and outer-sphere complexes. acs.orgnih.gov In the case of erbium perchlorate solutions, the perchlorate ion is observed to form an outer-sphere complex, particularly at high concentrations, where it is located in the second coordination sphere and does not directly bind to the Er³⁺ ion. nih.govacs.org

Investigation of Coordination Number Distributions in Hydrated Species

The coordination number (CN) of the Er³⁺ ion in aqueous solution has been a topic of considerable research. While a coordination number of 8 is predominant for the heavy lanthanides, including erbium, forming a square antiprismatic geometry, there can be a distribution of coordination numbers. mdpi.comsemanticscholar.org Born-Oppenheimer molecular dynamics (BOMD) simulations have shown that the first hydration shell of Er³⁺ is highly dynamic, with rapid rearrangements in its coordination geometry. acs.org These simulations indicate a mixture of coordination numbers 8 and 9. researchgate.net

The geometry of the eight-coordinate species can fluctuate between a square antiprism (SAP), a bicapped trigonal prism (BTP), and a trigonal dodecahedron (DDH). acs.org For nine-coordinate species, the geometries are typically a tricapped trigonal prism (TTP) or a capped square antiprism (CSAP). acs.orgdiva-portal.org The dynamic nature of the hydration shell means that the coordination number is not static but rather an average of different coordination states.

Speciation and Ion Pairing Phenomena in Concentrated Perchlorate Solutions

In dilute aqueous solutions, the dominant species is the fully hydrated [Er(H₂O)₈]³⁺ ion. mdpi.comsemanticscholar.org However, as the concentration of erbium(III) perchlorate increases, ion pairing phenomena become more significant. mdpi.comsemanticscholar.org While perchlorate is a weak complexing anion, at high concentrations (typically above 2 mol·L⁻¹), evidence for the formation of outer-sphere ion pairs and even a small fraction of contact ion pairs between Er³⁺ and ClO₄⁻ has been observed. mdpi.comsemanticscholar.org

The formation of these ion pairs can be detected through changes in the Raman spectra, such as shifts in the ν₁ Er-O breathing mode and alterations in the vibrational bands of the perchlorate anion. mdpi.comsemanticscholar.org High-energy X-ray scattering studies have confirmed that in concentrated solutions (e.g., 4.0 m perchlorate), perchlorate forms an outer-sphere complex with the erbium ion. nih.govacs.org

Dynamics of Ligand Exchange in the First Hydration Shell of Erbium(III)

The water molecules in the first hydration shell of the Er³⁺ ion are not static but are continuously exchanged with water molecules from the bulk solvent. The rate of this ligand exchange is a key parameter in understanding the reactivity of the aqua ion.

Ab initio quantum mechanical charge field molecular dynamics (QMCF-MD) simulations have provided insights into the dynamics of this process. researchgate.net These simulations show that water exchange between the first and second hydration shells occurs on the picosecond timescale. researchgate.net For Er³⁺, the mean residence time (MRT) of a water molecule in the first hydration shell has been estimated to be around 87 picoseconds. researchgate.net This indicates a relatively labile coordination sphere compared to trivalent transition metal ions but stronger than that of lighter lanthanide ions like La³⁺ and Ce³⁺. researchgate.net The ligand exchange process can occur through associative, dissociative, or interchange mechanisms. researchgate.net

Advanced Spectroscopic Characterization of Erbium 3+ Perchlorate and Its Derivatives

Electronic Absorption Spectroscopy of Erbium(III) in Perchlorate (B79767) Environments

Electronic absorption spectroscopy in the UV-Visible and near-infrared regions is a fundamental tool for probing the f-f electronic transitions within the 4f shell of the erbium(III) ion.

The absorption spectrum of the Er³⁺ ion is characterized by a series of sharp, narrow bands corresponding to transitions from the ⁴I₁₅/₂ ground state to various excited states. These transitions are formally forbidden by the Laporte rule but become partially allowed through mechanisms like vibronic coupling or the mixing of opposite-parity orbitals due to the influence of the ligand field.

Certain f-f transitions, known as hypersensitive transitions, exhibit a remarkable sensitivity to changes in the coordination environment and symmetry around the lanthanide ion. researchtrend.net These transitions typically follow the selection rules ΔJ ≤ 2, ΔL ≤ 2, and ΔS = 0. researchtrend.net For erbium(III), the transitions to the ²H₁₁/₂ and ⁴G₁₁/₂ states are notable examples of hypersensitivity. The intensity of these bands is intimately linked to the Judd-Ofelt intensity parameter Ω₂, which is highly dependent on the symmetry of the complex and the nature of the metal-ligand bonds. researchtrend.net In perchlorate solutions, where the Er³⁺ ion is primarily coordinated by water molecules, the hypersensitive bands provide a probe into the structure of the aqua-ion and any subtle interactions with the perchlorate anions.

Solutions of erbium(III) perchlorate exhibit a distinct and well-defined absorption spectrum, making it a useful material for the wavelength calibration of UV-Visible spectrophotometers. chromforum.orggoogle.com The spectra show numerous absorption maxima across the UV and visible range. The light absorption curve for Er³⁺ ions in a weak perchloric acid solution reveals multiple sharp peaks corresponding to specific f-f transitions. osti.gov

The table below details the primary absorption peaks observed for erbium(III) perchlorate in an aqueous solution.

| Wavelength (nm) | Assignment (Transition from ⁴I₁₅/₂) |

|---|---|

| 255.0 | ⁴G₉/₂ |

| 364.5 | ²K₁₅/₂ |

| 378.9 | ⁴G₁₁/₂ |

| 405.5 | ²G₉/₂ |

| 441.0 | ⁴F₃/₂, ⁴F₅/₂ |

| 450.0 | ⁴F₃/₂, ⁴F₅/₂ |

| 487.0 | ⁴F₇/₂ |

| 522.3 | ²H₁₁/₂ |

| 541.5 | ⁴S₃/₂ |

| 653.0 | ⁴F₉/₂ |

Data compiled from various sources. google.comosti.gov

Vibrational Spectroscopy (Raman and Infrared) for Perchlorate Anion and Hydration Sphere Characterization

Vibrational spectroscopy is essential for studying the interactions of the perchlorate anion with the erbium ion and for characterizing the hydration sphere.

In aqueous solutions, the free perchlorate ion (ClO₄⁻) possesses tetrahedral (Td) symmetry. mdpi.com Its vibrational modes are well-characterized, with the most intense and sharp peak in the Raman spectrum corresponding to the symmetric stretching mode (ν₁), typically observed around 930-935 cm⁻¹. mdpi.comusra.eduresearchgate.net

Raman studies of aqueous erbium(III) perchlorate solutions reveal a strongly polarized band at approximately 389 cm⁻¹. mdpi.com This band is assigned to the totally symmetric stretching vibration (the ν₁ breathing mode) of the Er-O bonds within the hydrated [Er(H₂O)₈]³⁺ cation. mdpi.com The presence of this distinct band confirms the existence of a stable primary hydration sphere around the erbium ion, which is believed to consist of eight water molecules arranged in a square antiprismatic geometry. mdpi.com FT-IR investigations in anhydrous acetonitrile (B52724) have also been used to probe the inner-sphere interactions between the perchlorate anion and lanthanide ions like erbium. acs.org

| Vibrational Mode | Species | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| ν₁ (Cl-O symmetric stretch) | ClO₄⁻ (aq) | ~932 | Raman |

| ν₁ (Er-O symmetric stretch) | [Er(H₂O)₈]³⁺ | ~389 | Raman |

Luminescence Spectroscopy of Erbium(III) Containing Systems

Erbium(III) is renowned for its luminescence properties, particularly its emission in the near-infrared (NIR) region, which is crucial for telecommunications.

When excited by an appropriate energy source, the Er³⁺ ion exhibits characteristic photoluminescence (PL) from its excited states. erbium.nl While Er³⁺ itself has a very low absorption cross-section, its luminescence can be readily observed in various host materials. erbium.nlaps.org The most prominent emission occurs around 1540 nm (1.54 µm), corresponding to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition, which is the basis for its use in fiber optic amplifiers. erbium.nlrsc.org

In addition to the NIR emission, erbium-doped systems can also display upconversion luminescence in the visible spectrum under excitation with NIR light (e.g., 980 nm). mdpi.com This process involves the absorption of multiple photons to populate higher energy levels.

The table below summarizes the key emission bands of Er³⁺.

| Approximate Emission Wavelength (nm) | Transition | Region |

|---|---|---|

| 523 | ²H₁₁/₂ → ⁴I₁₅/₂ | Green |

| 546 | ⁴S₃/₂ → ⁴I₁₅/₂ | Green |

| 658 | ⁴F₉/₂ → ⁴I₁₅/₂ | Red |

| 1540 | ⁴I₁₃/₂ → ⁴I₁₅/₂ | Near-Infrared (NIR) |

Data compiled from various sources. rsc.orgmdpi.com

The inherently low absorption efficiency of Er³⁺ ions can be overcome by forming complexes with organic ligands that act as sensitizers, a process known as the "antenna effect". uc.pt In this mechanism, the organic chromophore absorbs excitation energy (e.g., UV light) with high efficiency and transfers it non-radiatively to the central Er³⁺ ion, which then emits its characteristic luminescence. uc.ptacs.org

Several factors contribute to the enhancement of fluorescence in erbium(III) complexes:

Efficient Energy Transfer: The triplet state energy level of the ligand must be appropriately matched with the resonance level of the Er³⁺ ion to facilitate efficient energy transfer. acs.orgresearchgate.net

Reduction of Non-Radiative Quenching: A key enhancement strategy involves designing ligands that shield the Er³⁺ ion from solvent molecules, particularly water, whose high-frequency O-H oscillators are effective quenchers of lanthanide luminescence. uc.pt Replacing coordinated water molecules with other ligands, such as N,N-donors, minimizes this deleterious effect. uc.pt

Synergistic Effects: In ternary complexes, a secondary ligand can work synergistically with the primary ligand to further enhance luminescence intensity and lifetime compared to binary complexes. nih.govgrafiati.com This can be achieved by further displacing quenching solvent molecules and modifying the symmetry and rigidity of the coordination environment.

Other mechanisms like excited-state absorption (ESA) and energy transfer upconversion (ETU) are also significant, particularly in systems designed for light upconversion, where intermediate excited states are populated before a second energy absorption step leads to higher-energy emission. rsc.orgnih.gov

Electron Paramagnetic Resonance (EPR) Studies of Erbium(III) Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for characterizing paramagnetic species, including the trivalent erbium ion (Er³⁺). aip.orgresearchgate.net The Er³⁺ ion has a 4f¹¹ electronic configuration, which, according to Hund's rules, results in a ⁴I₁₅/₂ ground state. scispace.com This ground state is susceptible to the influence of both external magnetic fields and the local crystal field environment, making EPR an exceptionally sensitive probe of the ion's immediate surroundings. scispace.com

Direct EPR investigations of materials containing Er³⁺ typically necessitate cryogenic temperatures, with signals often detectable in the 4-20 K range, as the spin-lattice relaxation times are very short at higher temperatures. scispace.com The experiments involve probing the Zeeman splitting of the lowest-lying Kramers doublet of the ⁴I₁₅/₂ ground state manifold with microwave radiation. scispace.com The features of the resulting EPR spectra can be effectively described using an effective spin S = 1/2 Hamiltonian.

The interaction tensors, particularly the g-tensor and the hyperfine interaction tensor (A) , are derived from the EPR spectra and provide detailed information about the local structural characteristics of the paramagnetic center. The g-tensor reflects the interaction of the electron spin with the external magnetic field and is highly sensitive to the local symmetry of the Er³⁺ ion. In environments with high symmetry, such as cubic, the EPR spectrum is isotropic, characterized by a single g-value. scispace.com However, in lower symmetry environments, the spectrum becomes highly anisotropic, described by three principal g-values (gₓ, gᵧ, g₂), which requires angle-dependent measurements on single crystals for a complete determination. researchgate.net

Hyperfine structure in the EPR spectra of erbium arises from the interaction of the electron spin with the nuclear spin of the naturally abundant ¹⁶⁷Er isotope (I = 7/2, 23% abundance). This interaction splits the main EPR line into a characteristic pattern of eight equally spaced, smaller lines.

Research Findings from EPR Studies

EPR studies on various erbium-doped materials, including glasses and single crystals, have yielded significant insights into the behavior of Er³⁺ centers.

Local Environment and Symmetry: The g-values obtained from EPR spectra serve as a "fingerprint" for the local environment of the Er³⁺ ion. scispace.com For instance, broad features at low magnetic field values, corresponding to g-values in the range of 6-10, are often attributed to Er³⁺ ions residing in the disordered environment of a glass matrix. scispace.com In contrast, the incorporation of Er³⁺ into a crystalline phase within a glass-ceramic can result in new, sharper EPR signals with distinct g-values, confirming the presence of Er³⁺ in a more ordered, specific crystallographic site. researchgate.net High-frequency EPR studies on certain erbium complexes have allowed for the direct experimental determination of the effective g-values and zero-field splittings of the low-lying Kramers doublets, providing a quantitative measure of the magnetic anisotropy. researchgate.netresearchgate.net

Host Matrix Dependence: The EPR parameters are highly dependent on the host material. aip.orgresearchgate.net Studies on Er³⁺ doped into different crystal hosts, such as YVO₄ and β-PbF₂, demonstrate how the crystal field of the host lattice dictates the splitting of the Er³⁺ energy levels and, consequently, the observed g-values. researchgate.netrsc.org In some cases, EPR can distinguish between Er³⁺ ions occupying different sites within the same host, such as cubic symmetry sites versus lower-symmetry clusters. rsc.org

Concentration Effects: The concentration of erbium can also influence the EPR spectrum. At higher doping levels, the formation of Er³⁺-Er³⁺ pairs can lead to dipolar broadening of the EPR lines. mdpi.com This provides a means to study interactions between the paramagnetic ions themselves.

The following tables summarize key EPR parameters for Er³⁺ in various environments as reported in the literature.

Table 1: Representative g-Values for Er³⁺ in Different Host Materials

| Host Material/Compound | g-Value(s) | Comments | Source(s) |

| Er³⁺ in Glass Matrix | g ≈ 6-10 | Broad features typical for disordered, amorphous environments. | scispace.com |

| Er³⁺ in CaF₂ (cubic site) | Isotropic g | Serves as a reference for cubic symmetry. | |

| Er³⁺ in YAG (Ground State) | g₁ = 7.75, g₂ = 7.35, g₃ = 3.71 | Anisotropic g-tensor indicating a low-symmetry environment. | mdpi.com |

| Er³⁺ in YAG (First Excited State) | g₁ = 2.036, g₂ = 1.995, g₃ = 14.6 | Shows significantly different anisotropy compared to the ground state. | mdpi.com |

| Pentagonal-Bipyramidal Er(III) Complex | Highly anisotropic g-tensor | Demonstrates strong magnetic anisotropy influenced by apical ligands. | researchgate.netresearchgate.net |

Table 2: Hyperfine Interaction Data for ¹⁶⁷Er

| Parameter | Value/Description | Comments | Source(s) |

| Nuclear Spin (I) | 7/2 | For the 23% abundant ¹⁶⁷Er isotope. | |

| Hyperfine Structure | 8-component pattern | Symmetrical pattern resulting from the interaction with the nuclear spin. | |

| Amplitude Ratio | ~3.7% of the central line | The amplitude of the hyperfine lines relative to the main signal from non-magnetic isotopes. | |

| ¹⁶⁷Er in YAG | Tensor changes with Er content | Indicates moderation of the Er-O bond length or local surrounding. | mdpi.com |

Thermodynamic and Energetic Investigations of Erbium 3+ Perchlorate Complexes

Low-Temperature Heat Capacity Measurements of Erbium(III) Perchlorate (B79767) Glycine (B1666218) Complexes

The heat capacity of erbium(III) perchlorate complexes with glycine has been a subject of detailed investigation to understand their thermodynamic properties at low temperatures.

A specific coordination compound, Er₂(Gly)₂(H₂O)₁₂₆·4H₂O, was synthesized and its low-temperature heat capacities were measured using a precision automated adiabatic calorimeter over a temperature range of 78 to 372 K. chem-soc.siresearchgate.net The study revealed a distinct endothermic peak in the heat capacity curve between 275 K and 296 K, which was attributed to a solid-to-solid phase transition. chem-soc.si The heat capacity of the sample was observed to increase with temperature in the regions of 78–275 K and 296–372 K. chem-soc.si Polynomial equations were developed to represent the heat capacity as a function of temperature for these two regions. chem-soc.si

Another crystalline complex, Er₂(Gly)₆(H₂O)₄₆·5H₂O, was also synthesized and its heat capacity was measured by adiabatic calorimetry from 79 K to 369 K. figshare.comacs.org This study identified two peaks, one at 233 K corresponding to a phase transformation and another at 325 K indicating decomposition. acs.org

Similarly, a complex of erbium perchlorate with L-aspartic acid and imidazole, Er₂(Asp)₂(Im)₈(ClO₄)₆·10H₂O, was studied using an adiabatic calorimeter from 80 to 390 K. researchgate.netakjournals.com This investigation revealed a glass transition at 220.45 K and a phase transition at 246.15 K. researchgate.net The glass transition is thought to be a result of the "freezing-in" of the reorientational motion of the perchlorate ions (ClO₄⁻), while the phase transition is attributed to an orientational order/disorder process of these ions. researchgate.netakjournals.com

The thermodynamic functions, specifically the enthalpy [HT − H298.15] and entropy [ST − S298.15], were derived from the heat capacity data for the Er₂(Asp)₂(Im)₈(ClO₄)₆·10H₂O complex in the temperature range of 80 to 390 K. researchgate.net

Determination of Standard Molar Enthalpies of Formation via Calorimetry

Solution-reaction calorimetry is a key technique for determining the standard molar enthalpies of formation (ΔfHₘ°) of erbium(III) perchlorate complexes. This provides fundamental data on the energetic stability of these compounds.

For the complex Er₂(Gly)₂(H₂O)₁₂₆·4H₂O, the standard molar enthalpy of formation was determined to be -(7794.40 ± 1.01) kJ·mol⁻¹ using an isoperibol solution-reaction calorimeter. chem-soc.si This determination was made in accordance with Hess's Law, a fundamental principle of thermochemistry. chem-soc.si The process involved dissolving the complex and its constituent reactants in a suitable solvent and measuring the heat of reaction. chem-soc.si

While specific values for other erbium perchlorate complexes with different ligands are not detailed in the provided context, the methodology remains a standard approach in thermochemical studies of such coordination compounds. researchgate.net

Analysis of Solid-Solid Phase Transitions in Erbium(III) Perchlorate Compounds

Several erbium(III) perchlorate complexes exhibit solid-solid phase transitions, which are changes in the crystal structure without a change in the state of matter. These transitions are identified as peaks in heat capacity curves and can be further analyzed using techniques like differential scanning calorimetry (DSC).

In the study of Er₂(Gly)₂(H₂O)₁₂₆·4H₂O, an endothermic peak observed between 275 K and 296 K in the heat capacity curve was identified as a solid-to-solid phase transition. chem-soc.si The key thermodynamic parameters for this transition were determined as:

Transition Temperature (Ttrs): (283.315 ± 0.061) K chem-soc.si

Transition Enthalpy (ΔtrsHm): (11.026 ± 0.059) kJ·mol⁻¹ chem-soc.si

Transition Entropy (ΔtrsSm): (38.918 ± 0.206) J·K⁻¹·mol⁻¹ chem-soc.si

For the complex Er₂(Gly)₆(H₂O)₄₆·5H₂O, a phase transformation was observed with a peak centered at 233 K. acs.org

In the case of the erbium perchlorate complex with L-aspartic acid and imidazole, Er₂(Asp)₂(Im)₈(ClO₄)₆·10H₂O, two distinct solid-solid phase transitions were observed at 224 K and 248 K. researchgate.net These are interpreted as a "freezing-in" phenomenon of the reorientational motion of the perchlorate ions and an orientational order/disorder process of the ClO₄⁻ ions, respectively. researchgate.net A similar complex with L-glutamic acid, Er₂(l-Glu)₂(H₂O)₆₄·6H₂O, also showed a solid-to-solid phase transition in the temperature range of 290-316 K. nist.gov The parameters for this transition were found to be:

Transition Temperature (Ttrans): 308.73 ± 0.45 K nist.gov

Transition Enthalpy (ΔtransHm): 10.49 ± 0.05 kJ·mol⁻¹ nist.gov

Transition Entropy (ΔtransSm): 33.9 ± 0.2 J·K⁻¹·mol⁻¹ nist.gov

These phase transitions are crucial for understanding the dynamic behavior of the crystal lattice of these complexes.

Thermal Decomposition Studies and Stability Profiles of Erbium(III) Perchlorate Adducts

Thermogravimetric (TG) analysis and differential scanning calorimetry (DSC) are employed to study the thermal decomposition and stability of erbium(III) perchlorate adducts. These studies provide information on the temperature ranges of stability and the mechanisms of decomposition.

The thermal decomposition of Er₂(Gly)₂(H₂O)₁₂₆·4H₂O was investigated using TG/DTG analysis, which helped in deducing the decomposition mechanism. chem-soc.siresearchgate.net The analysis confirmed that the endothermic peak observed in the heat capacity measurements was due to a phase transition and not a mass-loss event. chem-soc.si

For the complex Er₂(Asp)₂(Im)₈(ClO₄)₆·10H₂O, thermal decomposition was studied in a nitrogen atmosphere. researchgate.netakjournals.com The decomposition mechanism was determined to occur in three stages between 300 K and 700 K. researchgate.net DSC analysis from 300 K to 700 K showed a small endothermic peak at 485 K, attributed to the decomposition of the amino acid, followed by a broad exothermic peak between 550 K and 600 K, corresponding to the decomposition of the complex itself. akjournals.com

The complex Er₂(Gly)₆(H₂O)₄₆·5H₂O showed a decomposition peak centered at 325 K in adiabatic calorimetry measurements. acs.org

These studies are essential for determining the thermal stability limits of these compounds, which is critical for their potential applications.

Theoretical and Computational Approaches to Erbium 3+ Perchlorate Systems

Ab Initio Molecular Dynamics (AIMD) Simulations of Erbium(III) in Aqueous Solution

Ab initio molecular dynamics (AIMD) simulations have been instrumental in elucidating the behavior of the hydrated erbium(III) ion, which is the form it takes in aqueous solutions of erbium(3+) perchlorate (B79767). These simulations are based on quantum mechanical principles and can predict both the structure and dynamics of the system without empirical parameters.

AIMD simulations, specifically using the quantum mechanical charge field molecular dynamics (QMCF-MD) method, have been employed to study the structural and dynamical properties of the Er(III) ion in water. acs.orgnih.gov These simulations place the erbium ion within a box of water molecules and use quantum mechanics to describe the interactions between the ion and its immediate neighbors, while a classical force field is used for the remaining water molecules. acs.org

Studies have shown that in aqueous solution, the erbium(III) ion exhibits a mixture of coordination numbers, primarily eight and nine. nih.gov The simulations also reveal a dynamic ligand exchange process in the picosecond range. nih.gov The quality of these simulations is often validated by comparing calculated properties, such as UV/vis and Raman spectra, with experimental data from solutions like erbium chloride (ErCl₃) and erbium nitrate (B79036) (Er(NO₃)₃). acs.orgnih.gov While generally accurate, slight deviations from experimental data, such as that from extended X-ray absorption fine structure (EXAFS), can occur, which are often attributed to relativistic effects not fully captured by the simulation methods. acs.orgnih.gov

Recent advancements in composite-DFT Born-Oppenheimer molecular dynamics (BOMD) studies, such as those using the r2SCAN-3c method, have further refined our understanding of the hydration shell. acs.org These simulations have explored the geometries of hydrated erbium ions, including bicapped trigonal prismatic (BTP-like) and square antiprismatic (SAP-like) structures, providing detailed information on the arrangement of water molecules in the first and second hydration shells. acs.org

Table 1: Predicted Structural Properties of Hydrated Erbium(III) Ion from AIMD Simulations

| Property | Predicted Value | Method |

| Coordination Number | 8 and 9 (mixture) | QMCF-MD |

| Ligand Exchange Timescale | Picoseconds | QMCF-MD |

| First Hydration Shell Geometry | BTP-like and SAP-like | r2SCAN-3c BOMD |

This table summarizes key structural and dynamical predictions for the hydrated erbium(III) ion based on AIMD simulations.

Computational studies have provided valuable insights into the strength of the bond between the erbium(III) ion and its surrounding water ligands. These simulations indicate that the Er-ligand bond is weaker than that of trivalent transition metal ions but stronger than that of other lanthanide ions like lanthanum(III) and cerium(III) in aqueous solution. nih.gov

The ligand residence time, which is the average time a water molecule spends in the first hydration shell of the ion, is a key dynamical property. AIMD simulations have shown that there is a notable difference in the ligand exchange rate of the first hydration shell between the ground state and excited states of the erbium(III) ion. nih.gov The second hydration shell is found to be stable in both states, though with significantly different properties. nih.gov

Quantum Chemical Calculations for Electronic Structure and Spin Dynamics

Quantum chemical calculations are essential for understanding the electronic structure and magnetic properties of erbium-containing systems. These methods can predict properties that are crucial for applications in areas like single-molecule magnets.

The magnetic anisotropy of a single erbium(III) ion is a key factor in the development of single-molecule magnets (SMMs). acs.org The prolate shape of the Er(III) ion's electron density requires an equatorial ligand field to enhance its magnetic anisotropy. acs.orgnih.gov Multi-configurational self-consistent field (CASSCF) methods are powerful quantum chemical tools used to calculate the electronic states and magnetic anisotropy of lanthanide complexes. acs.orgacs.orgnih.gov

CASSCF calculations, often combined with methods to account for dynamic correlation (like N-electron valence state perturbation theory, NEVPT2) and spin-orbit coupling, can predict the energy levels of the ground and excited states, as well as the orientation of the magnetic anisotropy axis. acs.orgacs.orgnih.gov For instance, in an erbium complex with dibenzocyclooctatetraene ligands, CASSCF calculations predicted an effective spin-reversal barrier that was in close agreement with experimental measurements. acs.org These calculations can also be used to understand how the coordination environment influences the magnetic properties. escholarship.org

Table 2: Example of CASSCF Calculation Results for an Erbium Single-Molecule Magnet

| Property | Calculated Value |

| Effective Spin-Reversal Barrier (Ueff) | 114(2) cm⁻¹ |

| Energy of First Excited State | 96.9 cm⁻¹ |

| Energy of Second Excited State | 109.13 cm⁻¹ |

This table presents a subset of results from CASSCF calculations on a specific erbium-based single-molecule magnet, demonstrating the predictive power of this method. acs.org

In polynuclear erbium complexes, understanding the interactions between the erbium ions is crucial. Theoretical models are used to simulate spin-spin interactions and the resulting quantum space. These models can help to interpret experimental magnetic data and to understand the nature of the magnetic coupling (ferromagnetic or antiferromagnetic) between the metal centers. escholarship.org

For example, in a dinuclear erbium complex, modeling of the magnetic susceptibility can be used to estimate the magnitude of the exchange coupling between the Er(III) ions. acs.org Furthermore, theoretical models have been developed to understand the dynamics of spin flip-flops, which are influenced by dipole-dipole interactions between erbium ions. aps.org These models are important for applications in quantum information processing where controlling spin states is essential. aps.orgerbium.at

Density Functional Theory (DFT) Applications to Optimize Coordination Geometries

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. rsc.orgrsc.org One of its key applications in the study of erbium complexes is the optimization of their coordination geometries. By finding the lowest energy arrangement of the atoms, DFT can predict the most stable structure of a complex. rsc.orgrsc.org

These optimized geometries are crucial for understanding the properties of the complex and can be used as a starting point for more advanced calculations, such as AIMD or CASSCF. rsc.org For example, DFT has been used to study erbium-doped diamond, where it was found that the coordination number of the erbium atom changed depending on the number of nearby vacancies, with Er-C bond lengths ranging from approximately 200 to 260 pm. rsc.org In another study, DFT calculations were used to investigate the effect of an external electric field on the magnetic anisotropy of an erbium complex, showing that the geometry of the complex elongates in the absence of a crystal lattice. rsc.org

DFT can also be used in conjunction with experimental data to gain a more complete picture of a system. For instance, DFT calculations of vibrational frequencies can be compared with experimental infrared (IR) spectra to help assign the observed bands and to understand how the coordination of ligands affects the vibrational modes. acs.org

Emerging Applications and Interdisciplinary Research Leveraging Erbium Iii Perchlorate

Design and Characterization of Molecular Magnets and Quantum Information Processors Incorporating Erbium(III) Centers

The integration of erbium(III) ions into molecular structures is a key strategy for creating single-molecule magnets (SMMs), which are individual molecules that exhibit magnetic hysteresis. This property makes them candidates for high-density data storage and quantum computing applications. The large magnetic anisotropy of the Er(III) ion is fundamental to achieving SMM behavior. mdpi.com

While various erbium salts can be used as precursors, the synthesis of heterometallic complexes sometimes involves perchlorate (B79767) salts of other metals, indicating the compatibility of the perchlorate anion within these synthetic schemes. acs.org For instance, research into a tetranuclear erbium-based SMM highlighted the importance of the geometric arrangement of Er(III) ions for controlling spin relaxation and quantum tunneling of magnetization, crucial aspects for their use as qubits. acs.org In such complex structures, the local coordination environment of the Er(III) ion dictates the magnetic anisotropy and the energy barrier to magnetization reversal. mdpi.com Studies on low-coordinate erbium(III) complexes have shown that altering the coordination environment can significantly change the SMM properties. mdpi.com

The development of molecular qubits for quantum information processing is another active area of research. Erbium(III) ions are promising in this regard due to their potential for long electron spin coherence times, a critical requirement for quantum applications. acs.org The design of these quantum materials often focuses on controlling the symmetry and spin-spin interactions within multi-nuclear erbium clusters. acs.org

Table 1: Magnetic Properties of Selected Erbium(III)-Based Single-Molecule Magnets (Note: These examples illustrate the properties of Er(III) in SMMs; the specific precursor is not always erbium(III) perchlorate but demonstrates the ion's capability.)

| Compound | Coordination Geometry | Effective Energy Barrier (U_eff / k_B) | Reference |

| [Er(dbpc)₃] | Three-coordinate, C₃ᵥ | Varies with coordination | mdpi.com |

| [Er(btmsm)₃] | Three-coordinate, C₃ᵥ | Varies with coordination | mdpi.com |

| [{Er(nat)₃MeOH}₂(tpcb)] | Distorted Bicapped Trigonal Prismatic | Not specified | researchgate.net |

| [Er(hdcCOT)I]₄ | Near-tetrahedral | Not specified | acs.org |

This table is for illustrative purposes to show the characteristics of Erbium(III) centers in molecular magnets.

Development of Advanced Optical Devices and Photonic Materials

Erbium(III) perchlorate is a valuable precursor for creating advanced optical materials due to the characteristic near-infrared (NIR) luminescence of the Er(III) ion. ontosight.aisigmaaldrich.com This property is central to applications in telecommunications and photonics.

One major application is in the synthesis of luminescent metal-organic frameworks (MOFs). sigmaaldrich.comrsc.org Erbium(III) perchlorate can be used as the metal source to construct these porous, crystalline materials. The resulting Er-based MOFs can exhibit tunable upconversion emissions, where lower-energy light (e.g., from a 980 nm laser) is converted to higher-energy visible light. rsc.orgresearchgate.net The intensity and color of this emission can be controlled by co-doping the MOF with other lanthanide ions, such as Yb³⁺, which acts as a sensitizer. rsc.orgresearchgate.net

Erbium(III) perchlorate also serves as a rare-earth dopant for specialty glasses, such as fluorophosphate (B79755) and oxyfluoroborate glasses. sigmaaldrich.comresearchgate.netnih.gov When incorporated into the glass matrix, the Er(III) ions impart their characteristic optical properties. These doped glasses are critical components for optical fiber amplifiers and lasers, operating in the 1.5 µm wavelength region, which is a standard for telecommunications. researchgate.net The optical properties, such as emission cross-section and bandwidth, can be optimized by adjusting the concentration of Er(III) ions and the composition of the glass host. researchgate.net

Table 2: Optical Transitions of Erbium(III) Ions in Materials

| Transition | Wavelength Range (nm) | Application Area | Reference |

| ²H₁₁/₂ → ⁴I₁₅/₂ | ~520 | Upconversion Luminescence | rsc.org |

| ⁴S₃/₂ → ⁴I₁₅/₂ | ~545 | Upconversion Luminescence, Lasers | rsc.orgresearchgate.net |

| ⁴F₉/₂ → ⁴I₁₅/₂ | ~658 | Upconversion Luminescence | rsc.org |

| ⁴I₁₃/₂ → ⁴I₁₅/₂ | ~1540 | Optical Communications, Fiber Amplifiers | researchgate.netresearchgate.net |

Catalytic Roles of Erbium(III) Perchlorate in Specific Chemical Transformations

Erbium(III) perchlorate is recognized for its role as a Lewis acid catalyst in various organic reactions. ontosight.ailookchem.com Its catalytic activity is attributed to the ability of the Er(III) ion to coordinate with organic substrates, thereby activating them for subsequent chemical transformation. The compound has been cited as a catalyst for reactions such as hydrolysis and oxidation. ontosight.ai

While the broader family of erbium salts, particularly erbium(III) triflate, has been extensively studied and proven to be a highly active catalyst for a wide range of reactions including acylations and epoxide rearrangements, specific, well-documented examples directly employing erbium(III) perchlorate as the primary catalyst are less common in the surveyed literature. sdiarticle4.comacs.org However, its inclusion in lists of salts used for organic synthesis underscores its potential in this domain. sdiarticle4.com The high reactivity and versatility of lanthanide perchlorates, in general, suggest their utility in promoting various chemical transformations. ontosight.ai

常见问题

Q. Key Considerations :

- Use corrosion-resistant reactors (e.g., PTFE-lined vessels).

- Monitor reaction exothermicity to prevent thermal runaway.

Basic: How should researchers handle and store this compound solutions to ensure stability?

This compound is hygroscopic and a strong oxidizer. Storage guidelines include:

- Storage Conditions : Keep in airtight containers at 2–8°C, away from organic materials, powdered metals, and reducing agents to prevent hazardous reactions .

- Incompatibilities : Avoid contact with alcohols, amines, or hydrocarbons, which may trigger explosive decomposition .

- Decomposition Products : Heating releases toxic hydrogen chloride gas and erbium oxides. Use fume hoods for handling .

Q. Safety Protocols :

- Wear nitrile gloves, goggles, and flame-resistant lab coats.

- Regularly inspect containers for leaks or crystallization, which may indicate instability .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- UV-VIS Spectroscopy : Calibrate instruments using Er(ClO₄)₃’s distinct absorption peaks at 380 nm and 520 nm (attributed to Er³⁺ f-f transitions) .

- Raman Spectroscopy : Identify perchlorate (ClO₄⁻) vibrational modes at \sim930 cm⁻¹ (symmetric stretching) and \sim1100 cm⁻¹ (asymmetric stretching) .

- Mid-IR Spectroscopy : Detect hydration states via O-H stretching (3400–3600 cm⁻¹) and H-O-H bending (\sim1600 cm⁻¹) .

Q. Data Interpretation :

- Hydration state variations (e.g., anhydrous vs. hexahydrate) shift spectral bands, requiring baseline corrections .

Advanced: How can researchers address discrepancies in perchlorate concentration measurements caused by matrix interferences?

Environmental samples (e.g., soil, water) often contain interfering ions (Cl⁻, NO₃⁻, SO₄²⁻) that co-elute with perchlorate during ion chromatography. Mitigation strategies include:

- Precolumn Sample Treatment : Use Ag⁺/H⁺ cartridges to precipitate chloride and sulfate .

- Baseline Correction : For "rider peaks" caused by ionic strength variations, apply first-derivative algorithms to isolate perchlorate signals .

- Tandem Mass Spectrometry (IC-MS/MS) : Confirm perchlorate identity using m/z 99 → 83 and 99 → 85 transitions, reducing false positives .

Validation : Run spiked recovery tests (85–115% recovery acceptable) and compare with certified reference materials .

Advanced: What experimental strategies mitigate the risk of hazardous decomposition products when using this compound in high-temperature reactions?

- Inert Atmospheres : Conduct reactions under argon/nitrogen to suppress oxidation of organic solvents .

- Temperature Control : Maintain reaction temperatures below 150°C using oil baths with thermocouples.

- Real-Time Monitoring : Use FTIR or gas sensors to detect HCl(g) emissions, indicating decomposition .

Post-Reaction Quenching : Neutralize residual perchlorate with sodium thiosulfate before disposal .

Advanced: How do hydration states of this compound affect its reactivity in catalytic applications?

Q. Experimental Design :

- Characterize hydration via thermogravimetric analysis (TGA) to determine water loss steps (e.g., \sim100°C for loosely bound H₂O) .

- Compare catalytic performance in anhydrous (dry acetonitrile) vs. hydrated (aqueous ethanol) systems .

Advanced: What are the implications of this compound’s oxidizing properties in designing electrochemical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。